4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate
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Overview
Description
4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate is an organic compound with the molecular formula C36H46O6. It is a complex ester that features both amide and ester functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate typically involves the esterification of 4-(octyloxy)benzoic acid with 4-[4-(octyloxy)benzamido]phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(Octyloxy)benzoic acid: A precursor in the synthesis of 4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate.
4-(Pentyloxy)phenyl 4-(octyloxy)benzoate: A similar ester with a different alkyl chain length.
4-(Octyloxy)benzoyl chloride: Another related compound used in organic synthesis.
Uniqueness
Its long alkyl chains also contribute to its properties as a liquid crystal material, making it valuable in the development of advanced materials .
Properties
CAS No. |
81418-72-6 |
---|---|
Molecular Formula |
C36H47NO5 |
Molecular Weight |
573.8 g/mol |
IUPAC Name |
[4-[(4-octoxybenzoyl)amino]phenyl] 4-octoxybenzoate |
InChI |
InChI=1S/C36H47NO5/c1-3-5-7-9-11-13-27-40-32-21-15-29(16-22-32)35(38)37-31-19-25-34(26-20-31)42-36(39)30-17-23-33(24-18-30)41-28-14-12-10-8-6-4-2/h15-26H,3-14,27-28H2,1-2H3,(H,37,38) |
InChI Key |
CRUMPNWOTLCHGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCCCCCC |
Origin of Product |
United States |
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